1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Overview
Description
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a pyridinyl group, and a carboxamide group
Preparation Methods
The synthesis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. For instance, the reaction of ethyl hydrazine with 3-pyridinecarboxaldehyde can form the pyrazole ring, which is then converted to the carboxamide derivative using appropriate reagents and conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and pyrazole rings.
Common Reagents and Conditions: Reagents like sodium hydride, dimethylformamide, and acetic acid are commonly used in these reactions.
Scientific Research Applications
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide: This compound has a phenyl group instead of an ethyl group, which may affect its binding affinity and specificity.
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide: The position of the pyridinyl group is different, which can influence the compound’s reactivity and interactions.
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide: The position of the carboxamide group is different, potentially altering the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)6-9(14-15)8-4-3-5-13-7-8/h3-7H,2H2,1H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZGYTAJTUVXLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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